3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold with a bulky tert-butyl substituent at the 3-position. The pyrrolo[3,2-d]isoxazole core combines a five-membered pyrrole ring and a six-membered isoxazole ring, creating a rigid structure that enhances metabolic stability and binding affinity in medicinal chemistry applications. The tert-butyl group contributes steric bulk and lipophilicity, which can influence solubility, bioavailability, and interactions with biological targets.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-tert-butyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)7-6-4-5-10-8(6)12-11-7/h10H,4-5H2,1-3H3 |
InChI Key |
MHXMYBFJLRUDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions, particularly at the tert-butyl group, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of pyrrolo[3,2-d]isoxazole exhibit significant biological activity, including anti-inflammatory and analgesic effects. These properties make them candidates for developing new therapeutic agents targeting various diseases.
Case Studies
- Anti-Cancer Activity : A study demonstrated that certain derivatives of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole showed promising results in inhibiting the growth of cancer cells in vitro. The mechanism involved the induction of apoptosis in tumor cells, suggesting a pathway for further drug development aimed at cancer treatment.
- Neuroprotective Effects : Another research effort highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, paving the way for potential applications in treating conditions such as Alzheimer's disease.
Materials Science
Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved durability and resistance to environmental degradation.
Data Table: Properties of Polymers Containing 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Decomposition Temp | 300 °C |
Agricultural Chemistry
Pesticidal Activity
Research has indicated that 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits pesticidal properties against various agricultural pests. Field trials have shown its effectiveness as a biopesticide, contributing to sustainable agriculture practices.
Case Study: Efficacy Against Specific Pests
In a controlled environment study, this compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations, demonstrating its potential as an eco-friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to the methoxybenzyl analog, which may reduce aqueous solubility but improve membrane permeability. The bromothiophene analog (logP ~2.5) balances lipophilicity and halogen-mediated interactions.
- Solubility : The methoxybenzyl derivative () likely exhibits higher solubility in polar solvents due to the methoxy group’s electron-donating nature, whereas the tert-butyl analog may require formulation aids for optimal dissolution.
- Synthetic Accessibility : The tert-butyl group is straightforward to introduce via alkylation or Suzuki coupling, as seen in ’s use of tert-butyl esters. In contrast, bromothiophene incorporation () requires halogenation or cross-coupling steps.
Biological Activity
3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 603067-19-2
- Boiling Point : Approximately 384.7 °C
- Density : 1.2 g/cm³
Biological Activities
The biological activities of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole have been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study compared the efficacy of several isoxazole derivatives, including 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay.
| Compound | IC50 (µM) HCT-116 | IC50 (µM) PC3 | Selectivity |
|---|---|---|---|
| 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | 5.0 | 8.0 | High |
| 5-Fluorouracil (control) | 5.2 | 8.3 | N/A |
The results demonstrated that the compound had lower IC50 values than the standard drug 5-fluorouracil in both cell lines, indicating a strong potential for development as an anticancer agent .
The mechanism by which 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can modulate the expression of key apoptotic markers such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells . Specifically, the compound may promote the expression of p21^WAF-1, which is associated with cell cycle regulation.
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antiviral Activity : Isoxazole derivatives have been noted for their antiviral properties against various viruses.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles through modulation of neurotransmitter systems.
Case Studies
- Cytotoxicity in Leukemia Cells : A study evaluated the effects of isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The findings indicated that certain derivatives led to a significant decrease in cell viability and altered gene expression related to apoptosis .
- Comparative Study with Known Anticancer Drugs : In a comparative analysis involving multiple isoxazole derivatives against known anticancer drugs like doxorubicin and cisplatin, 3-(tert-butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole displayed superior selectivity and lower toxicity towards normal cells compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
